N'-[4-(benzyloxy)phenyl]-N,N-diphenylbutanediamide
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Overview
Description
N’-[4-(benzyloxy)phenyl]-N,N-diphenylbutanediamide is an organic compound that belongs to the class of amides It features a benzyloxy group attached to a phenyl ring, which is further connected to a diphenylbutanediamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(benzyloxy)phenyl]-N,N-diphenylbutanediamide typically involves the reaction of 4-(benzyloxy)benzyl chloride with diphenylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the butanediamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(benzyloxy)phenyl]-N,N-diphenylbutanediamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[4-(benzyloxy)phenyl]-N,N-diphenylbutanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[4-(benzyloxy)phenyl]-N,N-diphenylbutanediamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)phenyl]-L-phenylalaninamide
- 4-(benzyloxy)phenylacetic acid
- N-[4-(benzyloxy)phenyl]-L-phenylalaninamide
Uniqueness
N’-[4-(benzyloxy)phenyl]-N,N-diphenylbutanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzyloxy and diphenylbutanediamide moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C29H26N2O3 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N',N'-diphenyl-N-(4-phenylmethoxyphenyl)butanediamide |
InChI |
InChI=1S/C29H26N2O3/c32-28(30-24-16-18-27(19-17-24)34-22-23-10-4-1-5-11-23)20-21-29(33)31(25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-19H,20-22H2,(H,30,32) |
InChI Key |
PCSSYWQBXSTOEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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